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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromo-
4-methoxynicotinonitrile as a versatile building block in medicinal chemistry. This highly

functionalized pyridine derivative serves as a key intermediate in the synthesis of a variety of

heterocyclic scaffolds with significant therapeutic potential, particularly in the development of

kinase inhibitors for oncology.

Introduction to Therapeutic Potential
2-Amino-5-bromo-4-methoxynicotinonitrile is a substituted nicotinonitrile, a class of

compounds recognized for its importance in the development of pharmaceuticals. The strategic

arrangement of its functional groups—an amino group, a bromine atom, a methoxy group, and

a nitrile—offers multiple reaction sites for chemical modification. This versatility makes it an

attractive starting material for the synthesis of fused heterocyclic systems, such as

pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities.

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase

inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the ATP-

binding site of kinases. The bromine atom at the 5-position is particularly useful for introducing

molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-
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Miyaura coupling. This allows for the systematic exploration of structure-activity relationships

(SAR) to optimize potency and selectivity.

Core Applications in Drug Discovery
The primary application of 2-Amino-5-bromo-4-methoxynicotinonitrile in medicinal chemistry

is as a scaffold for the synthesis of potent and selective kinase inhibitors. Kinases are a class

of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of

many diseases, including cancer.

Derivatives of this compound are designed to target the ATP-binding pocket of various kinases.

By occupying this site, they can prevent the binding of ATP, thereby inhibiting the kinase's

activity and disrupting downstream signaling pathways that are essential for tumor cell

proliferation and survival. One of the important classes of compounds that can be synthesized

from this intermediate is the pyrazolo[3,4-b]pyridines, which have shown promise as inhibitors

of a variety of kinases.

Quantitative Data: Illustrative Biological Activity of
Derived Scaffolds
While specific quantitative data for compounds directly derived from 2-Amino-5-bromo-4-
methoxynicotinonitrile is not extensively available in the public domain, the following table

summarizes the in vitro biological activity of analogous aminopyrazolopyridine derivatives to

illustrate the potential of this compound class. These compounds have shown inhibitory activity

against various cancer cell lines and specific kinases.
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Compound ID Target/Cell Line IC50 (µM)
Reference
Compound

3a K562 (Leukemia) 36.5 ± 3.9 -

3b K562 (Leukemia) 27.6 ± 4.5 -

3g K562 (Leukemia) 35.0 ± 2.3 -

3a NF-κB inhibition 4.7 ± 1.6 -

3b NF-κB inhibition 6.9 ± 1.9 -

3g NF-κB inhibition 39.8 ± 3.9 -

Data is for representative aminopyrazolopyridines and is intended to be illustrative of the

potential of this class of compounds.[1]

Experimental Protocols
The following protocols provide a generalized framework for the synthesis of biologically active

compounds using 2-Amino-5-bromo-4-methoxynicotinonitrile as a key starting material.

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine
Derivatives
This protocol describes a general method for the cyclization of 2-amino-3-cyanopyridine

derivatives with hydrazine to form the corresponding 3-amino-1H-pyrazolo[3,4-b]pyridine

scaffold.

Materials:

2-Amino-5-bromo-4-methoxynicotinonitrile

Hydrazine hydrate

Ethanol

Round-bottom flask with reflux condenser
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Magnetic stirrer with heating plate

Procedure:

In a round-bottom flask, dissolve 2-Amino-5-bromo-4-methoxynicotinonitrile (1

equivalent) in ethanol.

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

Heat the reaction mixture to reflux and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

Wash the solid with cold ethanol to remove any unreacted starting materials.

Dry the product under vacuum to obtain the 3-amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-

b]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-
Functionalization
This protocol details a representative Suzuki-Miyaura cross-coupling reaction to introduce aryl

or heteroaryl substituents at the 5-position of the pyrazolo[3,4-b]pyridine core.

Materials:

3-Amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine (from Protocol 1)

Arylboronic acid (1.1 equivalents)

Potassium phosphate (2.2 equivalents)

Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
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1,4-Dioxane

Water

Round-bottom flask

Inert gas supply (Nitrogen or Argon)

Procedure:

To a round-bottom flask, add 3-Amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine (1

equivalent), the desired arylboronic acid, potassium phosphate, and

tetrakis(triphenylphosphine)palladium(0).

Evacuate and backfill the flask with an inert gas three times.

Add 1,4-dioxane and water (typically in a 4:1 ratio).

Stir the reaction mixture at reflux (80-100 °C) under an inert atmosphere.

Monitor the reaction progress by TLC.

Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and wash with water.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-

3-amino-4-methoxy-1H-pyrazolo[3,4-b]pyridine.[2]

Visualizations
The following diagrams illustrate the synthetic pathway and a representative biological

signaling pathway targeted by inhibitors derived from this scaffold.
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Caption: General synthetic workflow for kinase inhibitor scaffolds.
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Caption: Inhibition of a generic kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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